![molecular formula C21H19F2N7O3 B14163281 5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 676485-02-2](/img/structure/B14163281.png)
5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is notable for its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a morpholinyl-benzoxadiazol moiety
准备方法
The synthesis of 5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-substituted 5-aminopyrazoles with difluoromethyl-containing asymmetric 1,3-dicarbonyl compounds in acetic acid to form the pyrazolo[1,5-a]pyrimidine core . The morpholinyl-benzoxadiazol moiety is then introduced through nucleophilic substitution reactions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of trifluoroacetic acid for regioselective synthesis .
化学反应分析
5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholinyl-benzoxadiazol moiety.
Condensation: The formation of the pyrazolo[1,5-a]pyrimidine core involves condensation reactions with 1,3-dicarbonyl compounds.
科学研究应用
5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate specific molecular pathways.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The difluoromethyl group and the morpholinyl-benzoxadiazol moiety play crucial roles in its binding affinity and specificity .
相似化合物的比较
Similar compounds to 5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide include other pyrazolo[1,5-a]pyrimidines such as zaleplon, indiplon, and ocinaplon . These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents, which influence their chemical reactivity and biological activity.
属性
CAS 编号 |
676485-02-2 |
|---|---|
分子式 |
C21H19F2N7O3 |
分子量 |
455.4 g/mol |
IUPAC 名称 |
5-cyclopropyl-7-(difluoromethyl)-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H19F2N7O3/c22-20(23)16-9-13(11-1-2-11)24-17-10-14(26-30(16)17)21(31)25-12-3-4-15(19-18(12)27-33-28-19)29-5-7-32-8-6-29/h3-4,9-11,20H,1-2,5-8H2,(H,25,31) |
InChI 键 |
DORLXJAGTRFCIB-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=NC3=CC(=NN3C(=C2)C(F)F)C(=O)NC4=CC=C(C5=NON=C45)N6CCOCC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


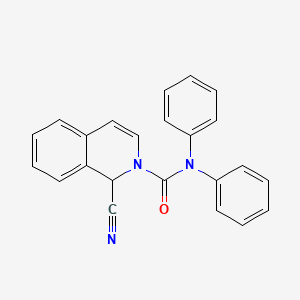
![(3'-Hydroxy-5'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B14163201.png)

![2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol](/img/structure/B14163212.png)
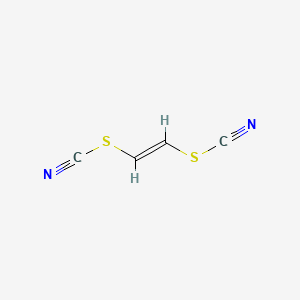
![4-Chlorothieno[3,4-D]pyrimidine](/img/structure/B14163228.png)
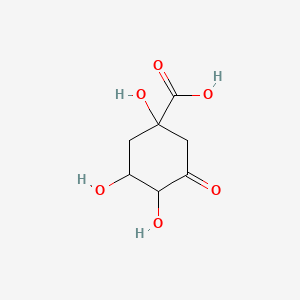

![{4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile](/img/structure/B14163248.png)
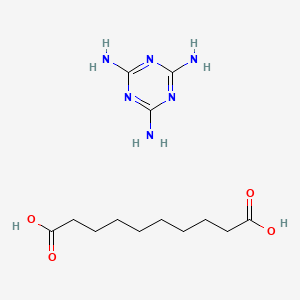
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(2-methylpiperidin-1-yl)propan-1-one](/img/structure/B14163283.png)
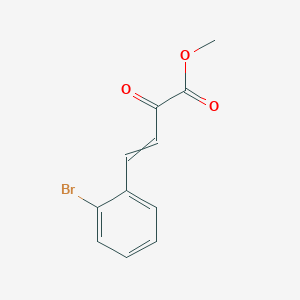
![4-methoxy-N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]benzamide](/img/structure/B14163292.png)
![2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline](/img/structure/B14163293.png)
